

A Comprehensive Technical Guide to the Fundamental Chemical Characteristics of Lactose Octaacetate

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Compound of Interest

Compound Name: *Lactose octaacetate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical characteristics of **lactose octaacetate**. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical workflows.

Physicochemical Properties

Lactose octaacetate, a fully acetylated derivative of lactose, exhibits significantly different physicochemical properties compared to its parent disaccharide. The acetylation of the hydroxyl groups increases its hydrophobicity, altering its solubility and thermal characteristics. The data presented here is a synthesis of findings from multiple sources, with ranges provided to account for variations in experimental conditions and purity.

Property	Value	Reference(s)
CAS Number	6291-42-5 (for β -anomer)	[1][2]
Molecular Formula	$C_{28}H_{38}O_{19}$	[1]
Molecular Weight	678.59 g/mol	[1]
Appearance	White to off-white crystalline solid	[1][3]
Melting Point	75-141 °C (This wide range reflects the presence of different anomers and varying purities. The pure β -anomer has a higher melting point, typically around 139-141 °C)	[1][4]
Solubility	Soluble in chloroform, acetone, dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Less soluble in water.	[1][2][3]
Specific Optical Rotation ($[\alpha]_D$)	-4.14° (c=10, $CHCl_3$) for the pure β -anomer. The value can vary depending on the anomeric mixture.	[5]
Purity	Commercially available in purities of $\geq 95\%$ to $\geq 98\%$.	[1][4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **lactose octaacetate**. Below are the key spectral data for 1H NMR, ^{13}C NMR, and FTIR spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **lactose octaacetate** are complex due to the presence of numerous acetyl groups and the disaccharide backbone. The chemical shifts are influenced by the anomeric configuration (α or β). The data below pertains primarily to the β -anomer in CDCl₃.

¹H NMR Spectral Data[6][7]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.96 - 2.22	m	Protons of the eight acetyl groups (24H)
~3.77 - 5.69	m	Protons of the glucose and galactose rings
~6.25	s	Anomeric proton (may vary with anomer)

¹³C NMR Spectral Data[2][6][7]

Chemical Shift (δ) ppm	Assignment
~20.4 - 20.9	Methyl carbons of the acetyl groups
~60.8 - 75.7	Carbons of the glucose and galactose rings (C2-C6)
~91.5, 101.0	Anomeric carbons (C1) of the glucose and galactose units
~168.8 - 170.3	Carbonyl carbons of the acetyl groups

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **lactose octaacetate** is characterized by the prominent ester carbonyl stretch and the absence of the broad hydroxyl (-OH) band present in lactose.

FTIR Spectral Data[8][9]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2985	C-H stretching	CH ₂
~1752	C=O stretching	Ester carbonyl
~1371	C-H bending	CH ₃
~1220	C-O stretching	Acetyl group
~1047	C-O stretching	Pyranose ring
~952	β-D-galactopyranosyl ring	Glycosidic linkage

Experimental Protocols

This section details the methodologies for the synthesis and purification of **lactose octaacetate**.

Classical Synthesis of β-Lactose Octaacetate

This method involves the acetylation of lactose using acetic anhydride with sodium acetate as a catalyst.[4][8]

Materials:

- α-Lactose monohydrate
- Acetic anhydride (Ac₂O)
- Anhydrous sodium acetate (NaOAc)
- Deionized water
- Ice

Procedure:

- In a round-bottom flask, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g).
- Heat the mixture at 100°C for 2 hours with constant stirring.
- Remove the excess acetic acid and water under vacuum.
- To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25.
- Heat the mixture under reflux with stirring for approximately 30 minutes.
- Distill the excess acetic anhydride and acetic acid from the reactor.
- Pour the molten product into a mixture of ice and water with vigorous stirring to precipitate the crude **lactose octaacetate**.
- Filter the white solid, wash thoroughly with cold water, and dry.

Microwave-Assisted Synthesis

This method offers a more rapid and "green" alternative to the classical synthesis.^{[2][9]}

Materials:

- D-(+)-lactose monohydrate (10.0 g, 0.029 mol)
- Acetic anhydride (30 cm³, 0.27 mol)
- Anhydrous sodium acetate (3.0 g, 0.036 mol)
- Deionized water
- Ice

Procedure:

- Combine D-(+)-lactose monohydrate, acetic anhydride, and sodium acetate in a round-bottom flask suitable for microwave irradiation.

- Irradiate the mixture in a microwave reactor at 700 W for 10-20 minutes.
- Pour the hot reaction mixture into a beaker containing 200 cm³ of ice-cold distilled water and stir.
- Allow the mixture to stand at 4°C for 12 hours to complete the precipitation.
- Filter the resulting white solid under vacuum and wash with distilled water.
- Dry the product in a vacuum oven.

Purification by Recrystallization

Recrystallization is a common method to purify the crude **lactose octaacetate**.^{[2][5]}

Materials:

- Crude **lactose octaacetate**
- 95% Ethanol or a mixture of dichloromethane and methanol

Procedure:

- Dissolve the crude **lactose octaacetate** in a minimum amount of hot 95% ethanol or a suitable solvent mixture like dichloromethane-methanol.^{[10][11]}
- If the solution is colored, activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven.

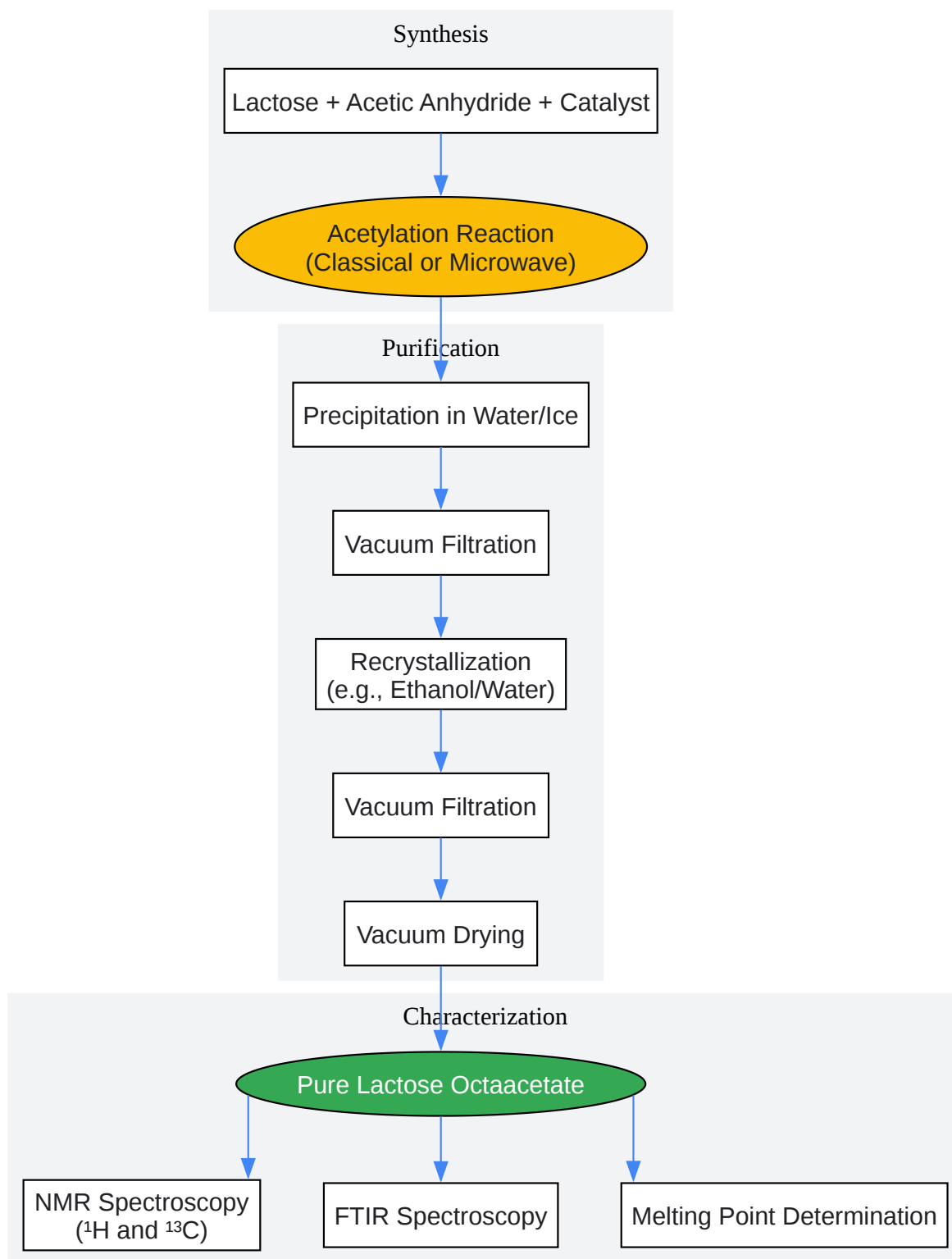
Applications in Drug Development

The acetylation of lactose to form **lactose octaacetate** renders the molecule more lipophilic, which is a key property often exploited in drug development.[\[3\]](#)

- **Excipient in Formulations:** **Lactose octaacetate** is used as a diluent and solubilizer in tablets and capsules, contributing to improved drug stability and bioavailability.[\[3\]](#)
- **Prodrug Design:** The hydrophobic nature of **lactose octaacetate** makes it a potential promoiety for creating prodrugs of hydrophilic drugs. By masking polar functional groups of a parent drug with the bulky, lipophilic **lactose octaacetate**, its membrane permeability can be enhanced, potentially improving oral absorption.[\[12\]](#) The ester linkages in **lactose octaacetate** can be designed to be cleaved by esterases in the body to release the active drug.
- **Targeted Drug Delivery:** While not a targeting ligand itself, the carbohydrate backbone of lactose can be a starting point for the synthesis of more complex glycoconjugates used in targeted drug delivery. For instance, galactose residues are recognized by asialoglycoprotein receptors (ASGPR) on hepatocytes, suggesting a potential for liver-targeted drug delivery systems derived from lactose.[\[13\]](#)

Experimental and Logical Workflow

The synthesis, purification, and characterization of **lactose octaacetate** follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.



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Caption: Experimental workflow for the synthesis and characterization of **lactose octaacetate**.

This diagram illustrates the sequential process starting from the synthesis of crude **lactose octaacetate**, followed by its purification through precipitation and recrystallization, and concluding with the characterization of the final pure product using various analytical techniques.

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References

- 1. synthose.com [synthose.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 4. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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